molecular formula C18H24N2O5S2 B2509405 3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946221-91-6

3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2509405
CAS No.: 946221-91-6
M. Wt: 412.52
InChI Key: ULIOVCVQOBVODI-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O5S2 and its molecular weight is 412.52. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

  • Synthesis and Biological Evaluation: Some derivatives of benzenesulfonamide have shown antimycobacterial properties, specifically against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis highlights the role of specific moieties in enhancing potency (Ghorab et al., 2017).

Kynurenine 3-Hydroxylase Inhibitors

  • Neurological Applications: Compounds structurally similar to the given chemical have been studied for their inhibition of kynurenine 3-hydroxylase, with implications in neurological conditions (Röver et al., 1997).

Anti-Breast Cancer Activity

  • Synthesis and Evaluation Against MCF-7 Cells: Research on benzenesulfonamide derivatives has demonstrated promising results in anti-breast cancer activity, especially against MCF-7 breast cancer cell lines (Kumar et al., 2021).

Pharmacokinetics and Oral Bioavailability

  • Investigation in Various Species: Studies on similar compounds have explored their pharmacokinetics and oral bioavailability in different species, contributing to the understanding of drug metabolism and disposition (Stearns et al., 2002).

Antioxidant and Enzyme Inhibitory Profile

  • Evaluation of Sulphonamides with Triazine Motifs: Benzenesulfonamides with specific structural motifs have shown potential in antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, relevant in neurodegenerative diseases (Lolak et al., 2020).

Metabolism and Pharmacokinetics in Mice

  • Evaluation of Prodrug Possibilities: Research has investigated the metabolism and pharmacokinetics of compounds structurally similar to the query, focusing on their potential as prodrugs in therapeutic applications (Beconi et al., 2012).

Idiopathic Pulmonary Fibrosis Treatment

  • PI3K Inhibitors for Respiratory Conditions: Studies have looked into the use of benzenesulfonamide derivatives as PI3K inhibitors for treating conditions like idiopathic pulmonary fibrosis (Norman, 2014).

Endothelin Antagonists

  • Structural Activity Relationships: The exploration of biphenylsulfonamides as endothelin antagonists, with modifications in the structure to enhance binding and functional activity, offers insights into cardiovascular applications (Murugesan et al., 1998).

Carbonic Anhydrase Inhibitors

  • Potent Inhibitors for Various Diseases: The development of ureido benzenesulfonamides incorporating triazine moieties as inhibitors of carbonic anhydrase isoforms highlights their potential in treating diseases like glaucoma and cancer (Lolak et al., 2019).

Properties

IUPAC Name

3,4-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S2/c1-23-17-4-3-15(11-18(17)24-2)27(21,22)19-12-16(14-5-10-26-13-14)20-6-8-25-9-7-20/h3-5,10-11,13,16,19H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIOVCVQOBVODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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